molecular formula C17H18ClN3O3 B267438 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B267438
M. Wt: 347.8 g/mol
InChI Key: GWMPLHCCTGXHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, ABT-888, and belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. In

Mechanism of Action

ABT-888 works by inhibiting the 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide enzyme, which is involved in DNA repair. When DNA is damaged, 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is activated, and it helps in repairing the damaged DNA. However, in cancer cells that have defects in DNA repair mechanisms, 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide inhibition can lead to the accumulation of DNA damage, eventually leading to cell death.
Biochemical and Physiological Effects:
ABT-888 has been shown to have several biochemical and physiological effects. It has been found to be effective in inhibiting 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide activity, leading to the accumulation of DNA damage and cell death in cancer cells. ABT-888 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

ABT-888 has several advantages for lab experiments. It is a potent and selective 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide inhibitor, making it a valuable tool for studying the role of 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide in DNA repair and cancer therapy. However, ABT-888 has some limitations as well. It has poor solubility in water, which can make it challenging to use in some experiments. Additionally, ABT-888 has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on ABT-888. One area of research is the development of more potent and selective 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide inhibitors. Additionally, research is needed to explore the potential applications of ABT-888 in other fields, such as neurodegenerative diseases and inflammation. Finally, research is needed to explore the potential side effects of ABT-888 and develop strategies to mitigate them.
Conclusion:
In conclusion, ABT-888 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. It works by inhibiting the 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide enzyme, leading to the accumulation of DNA damage and cell death in cancer cells. ABT-888 has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on ABT-888, including the development of more potent and selective 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide inhibitors and the exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of ABT-888 involves a series of chemical reactions that start with the reaction of 4-chloroaniline with phosgene to produce 4-chloroanilinoformamide. This intermediate is then reacted with N-(2-methoxyethyl)benzamide in the presence of a base to form ABT-888. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

ABT-888 has been extensively studied for its potential applications in cancer therapy. It has been found to be effective in treating various types of cancer, including breast, ovarian, and lung cancer. ABT-888 works by inhibiting the 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide enzyme, which is involved in DNA repair. Cancer cells that have defects in DNA repair mechanisms are more sensitive to 4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide inhibitors, making ABT-888 an attractive candidate for cancer therapy.

properties

Product Name

4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H18ClN3O3/c1-24-11-10-19-16(22)12-2-6-14(7-3-12)20-17(23)21-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

GWMPLHCCTGXHIV-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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